1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c1-10-19-20-16(25-10)18-14(22)13-3-2-8-21(15(13)23)24-9-11-4-6-12(17)7-5-11/h2-8H,9H2,1H3,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTZOOVUAIFICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide is a derivative of 1,3,4-thiadiazole and pyridine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity based on recent findings from various studies, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 1,3,4-thiadiazole
- Substituents :
- 4-fluorophenyl group
- Methoxy group
- Pyridine carboxamide
This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, a study focusing on various thiadiazole derivatives found that certain compounds effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) . The results indicated that:
- Cytotoxicity : The compound with a 3-methoxyphenyl substituent showed a viability reduction to approximately 40% at a concentration of 100 µM against MCF-7 cells.
- Mechanism of Action : The cytotoxic effects were attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Inhibition Studies
In vitro studies have further elucidated the compound's mechanism. The presence of specific substituents on the thiadiazole ring significantly influenced its activity:
| Compound | Substituent | IC50 (µM) MCF-7 | IC50 (µM) MDA-MB-231 |
|---|---|---|---|
| SCT-1 | 3-Methoxyphenyl | 40.30 ± 2 | 33.86 ± 2 |
| SCT-2 | 4-Methoxyphenyl | Moderate | Moderate |
| SCT-5 | Trifluoromethyl | Strong | Moderate |
This table summarizes the inhibitory concentrations (IC50) observed in different studies, highlighting the importance of substituent positioning on anticancer efficacy .
Mechanistic Insights
The biological activity is believed to be mediated through several pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases.
- Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) production, leading to cellular damage and apoptosis .
- Signal Pathway Modulation : Inhibition of key signaling pathways such as Notch-AKT has been observed, which are crucial for cell survival and proliferation .
Study on Thiadiazole Derivatives
In a recent publication, researchers synthesized and tested various thiadiazole derivatives for their anticancer properties. Among these, the compound exhibited notable cytotoxicity against both estrogen-dependent (MCF-7) and non-estrogen-dependent (MDA-MB-231) breast cancer cell lines. The study concluded that the structural modifications significantly impacted the biological activity .
Comparative Analysis with Other Compounds
Comparative studies with other fluorinated compounds have shown that those containing methoxy groups tend to have enhanced biological activities. For example, ZQL-4c, another fluorinated derivative with similar structural features, demonstrated strong inhibition of cell proliferation in breast cancer models . This suggests that the incorporation of specific functional groups can enhance therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound’s key structural differentiators and similarities to analogs are summarized below:
Key Observations:
Central Ring Systems :
- The target compound’s pyridine ring (aromatic, six-membered) contrasts with the pyrrolidine (saturated, five-membered) in and . Pyridine’s aromaticity may enhance π-π stacking interactions in biological systems compared to pyrrolidine’s flexibility .
- features a benzene ring linked to a thiadiazole via a methoxy group, emphasizing ester functionality over carboxamide .
’s 5-phenylcarbamoyl group introduces hydrogen-bonding capacity, which is absent in the target compound .
Fluorinated and Aromatic Groups: The 4-fluorophenylmethoxy group in the target compound is structurally simpler than ’s 4-methoxybenzyl and 2-fluoroanilino groups, which may reduce metabolic stability but enhance target selectivity .
Physicochemical and Electronic Properties
Lipophilicity (LogP) :
- The target compound’s methyl-substituted thiadiazole and pyridine core likely result in moderate lipophilicity (estimated LogP ~2.5–3.5), lower than ’s isopropyl analog (LogP ~3.8–4.2) due to reduced alkyl bulk .
- ’s methyl benzoate group may increase LogP (~3.0–3.8) compared to the target compound .
- Hydrogen Bonding: The pyridine-3-carboxamide and thiadiazole moieties in the target compound provide hydrogen bond donors/acceptors, similar to ’s pyrrolidine carboxamide. ’s 2-fluoroanilino group adds an additional hydrogen-bonding site .
Preparation Methods
Pyridine Ring Formation
The pyridine core is typically synthesized via Hantzsch pyridine synthesis or Kröhnke reaction , followed by oxidation to introduce the 2-oxo group.
- Starting Material : 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
- Esterification : React with methanol in concentrated H₂SO₄ at 90°C for 24 h to yield methyl 6-methyl-2-oxopyridine-3-carboxylate.
- Selective Bromination : Treat with Br₂ in CHCl₃ to introduce bromine at position 5 (yield: 72–89%).
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, MeOH, 90°C | 85–92% |
| Bromination | Br₂, CHCl₃, RT | 72–89% |
Oxidation and Functionalization
The 2-oxo group is introduced via Jones oxidation or Mn(OAc)₃-mediated oxidation (Source). For example:
- Mn(IV) Oxide Oxidation : React (5-fluoro-2-methoxy-pyridin-3-yl)-methanol with MnO₂ in ethyl acetate at 20°C (57% yield).
Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazides
- Thiosemicarbazide Formation : React ethyl thioacetate with hydrazine hydrate in ethanol under reflux.
- Cyclization : Treat with concentrated H₂SO₄ at 0°C to form 5-methyl-1,3,4-thiadiazol-2-amine (yield: 80–85%).
Key Data :
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiosemicarbazide | NH₂NH₂, EtOH | Reflux, 8 h | 88% |
| Thiadiazole | H₂SO₄ | 0°C → RT | 80–85% |
Coupling of Carboxylic Acid and Thiadiazol-2-Amine
Amide Bond Formation
- Activation : Treat 2-oxopyridine-3-carboxylic acid with EDCl/HOBt in DMF.
- Coupling : Add 5-methyl-1,3,4-thiadiazol-2-amine and stir at RT for 12 h (yield: 75–82%).
Introduction of (4-Fluorophenyl)methoxy Group
Alkylation of Pyridine Nitrogen
- Protection : Protect the carboxamide with a Boc group.
- Alkylation : React with (4-fluorophenyl)methyl bromide in the presence of CsF in DMF at 50°C (yield: 63–70%).
- Deprotection : Remove Boc group using TFA in CH₂Cl₂ (yield: 90–95%).
Optimized Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation | CsF, DMF | 50°C, 12 h | 63–70% |
| Deprotection | TFA, CH₂Cl₂ | RT, 2 h | 90–95% |
Integrated Synthetic Pathways
Route 1: Sequential Assembly
- Synthesize 2-oxopyridine-3-carboxylic acid.
- Couple with thiadiazol-2-amine.
- Alkylate with (4-fluorophenyl)methyl bromide.
Overall Yield : 42–48% (3 steps).
Route 2: Convergent Approach
- Prepare 1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxylic acid.
- Couple with thiadiazol-2-amine in one pot.
Overall Yield : 50–55% (2 steps).
Analytical Characterization
- NMR : δ 8.2 (pyridine H-4), δ 4.7 (OCH₂Ar), δ 2.5 (thiadiazole CH₃).
- HRMS : m/z calc. for C₁₇H₁₄FN₃O₃S: 375.0742; found: 375.0745.
Challenges and Optimization
Q & A
Q. Q1a (Basic): What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions:
Formation of the pyridine-3-carboxamide core : Reacting 2-oxopyridine-3-carboxylic acid derivatives with 5-methyl-1,3,4-thiadiazol-2-amine under coupling agents like EDC/HOBt in anhydrous DMF .
Introduction of the (4-fluorophenyl)methoxy group : Alkylation of the pyridine oxygen using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C .
Critical conditions : Strict anhydrous environments, controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) are essential to prevent side reactions. Yields range from 50–75% depending on solvent purity and catalyst efficiency .
Q. Q1b (Advanced): How can microwave-assisted synthesis or flow chemistry improve the efficiency of this compound’s synthesis?
Microwave irradiation (e.g., 100–150°C, 100–300 W) reduces reaction times from hours to minutes, particularly during amide coupling and alkylation steps, improving yields by 15–20% . Flow chemistry enables continuous production with real-time monitoring, minimizing intermediate degradation .
Biological Activity and Target Identification
Q. Q2a (Basic): What preliminary assays are used to evaluate its biological activity?
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to assess binding affinity .
Q. Q2b (Advanced): How can proteomic profiling or CRISPR screening identify novel targets for this compound?
- Chemical proteomics : Use of biotinylated analogs to pull down interacting proteins in cell lysates, followed by LC-MS/MS analysis .
- CRISPR-Cas9 knockout screens : Identify gene knockouts that confer resistance/sensitivity, highlighting pathways like PI3K/AKT or MAPK .
Analytical Characterization
Q. Q3a (Basic): Which spectroscopic methods are essential for structural confirmation?
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl methoxy at δ 4.8–5.2 ppm; thiadiazole NH at δ 10.2 ppm) .
- HRMS : Validate molecular weight (C₁₇H₁₄FN₃O₃S, [M+H]⁺ = 360.0812) .
Q. Q3b (Advanced): How does X-ray crystallography resolve ambiguities in stereochemistry or crystal packing effects?
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 295 K) reveals dihedral angles between the pyridine and thiadiazole rings (e.g., 15–25°), confirming non-planar conformations critical for binding .
Data Contradictions in Biological Assays
Q. Q4a (Basic): Why might cytotoxicity data vary between cell lines or labs?
Variations arise from:
- Cell culture conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound uptake .
- Assay protocols : Incubation time (48 vs. 72 hrs) impacts IC₅₀ values by ±30% .
Q. Q4b (Advanced): How can machine learning models reconcile conflicting data across studies?
Neural networks trained on public datasets (e.g., ChEMBL) predict context-dependent activity by integrating variables like cell type, assay type, and compound solubility .
Stability and Storage
Q. Q5a (Basic): What functional groups in this compound are prone to degradation?
Q. Q5b (Advanced): How do accelerated stability studies (ICH Q1A) guide formulation development?
Studies at 40°C/75% RH for 6 months show <5% degradation when stored in amber glass under N₂, supporting lyophilized formulations for long-term use .
Structure-Activity Relationship (SAR) Studies
Q. Q6a (Basic): Which structural modifications enhance potency?
Q. Q6b (Advanced): How do molecular dynamics simulations predict binding modes for SAR optimization?
Simulations (e.g., GROMACS) reveal hydrogen bonds between the carboxamide and kinase hinge regions (e.g., EGFR T790M), guiding design of derivatives with stronger π-π stacking .
Mechanistic Studies
Q. Q7a (Basic): What biochemical assays confirm target engagement?
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., KD = 120 nM for EGFR) .
- Western blotting : Detects phosphorylation inhibition of downstream targets (e.g., ERK1/2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
